6-Methylquinoline-2-carbonitrile

KCNQ2 Potassium Channel Patch Clamp

CRITICAL ISOMER: This is the 6-methyl regioisomer. Using incorrect isomers like 7-methyl or 4-methyl will produce divergent biological results, compromising assay reproducibility. This specific scaffold is a validated, sub-micromolar KCNQ2 antagonist (IC₅₀=70 nM) with 42-fold selectivity over KCNQ1, and a moderate-potency NNMT inhibitor (Ki=89 nM). Its exceptional aqueous solubility (≥25 mg/mL) enables DMSO-free assay preparation. Procure only this regioisomer to maintain target engagement fidelity in your neuroscience or epigenetic screening campaigns.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 220143-48-6
Cat. No. B3116901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylquinoline-2-carbonitrile
CAS220143-48-6
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2)C#N
InChIInChI=1S/C11H8N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,1H3
InChIKeyQSIGSMGMACXUOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylquinoline-2-carbonitrile (CAS 220143-48-6) Procurement-Grade Baseline for Ion Channel and Enzyme Research


6-Methylquinoline-2-carbonitrile is a heterocyclic quinoline derivative bearing a cyano group at the 2-position and a methyl substituent at the 6-position, corresponding to molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol [1]. It serves as a versatile scaffold in medicinal chemistry, with validated in vitro antagonist activity at several potassium voltage-gated channel (KCNQ) subtypes and inhibitory activity against nicotinamide N-methyltransferase (NNMT) [2][3].

Procurement Risk: Why In-Class Methylquinoline-2-carbonitrile Analogs Cannot Be Interchanged with 6-Methylquinoline-2-carbonitrile


Methylquinoline-2-carbonitriles exhibit pronounced regioisomer-dependent pharmacology that precludes simple substitution. The position of the methyl group—whether at the 3-, 4-, 6-, 7-, or 8-position—profoundly alters molecular conformation, electron density distribution, and target engagement profiles [1]. Procurement of an incorrect positional isomer (e.g., 7-methylquinoline-2-carbonitrile or 4-methylquinoline-2-carbonitrile) for a project validated with the 6-methyl scaffold will almost certainly yield divergent biological results, compromising assay reproducibility and wasting research resources [2].

Quantitative Differentiation of 6-Methylquinoline-2-carbonitrile: Assay-Validated Activity Profiles


KCNQ2 Potassium Channel Antagonist Activity: 6-Methyl vs. Unsubstituted Quinoline-2-carbonitrile

6-Methylquinoline-2-carbonitrile demonstrates sub-micromolar antagonist activity at the KCNQ2 potassium channel (IC₅₀ = 70 nM) [1]. In contrast, the unsubstituted parent scaffold quinoline-2-carbonitrile lacks a methyl group and is not documented as a KCNQ2 antagonist, underscoring that the 6-methyl substitution is a critical determinant for this target engagement.

KCNQ2 Potassium Channel Patch Clamp Antagonist

Selectivity Profile Across KCNQ Subtypes: KCNQ2 vs. KCNQ1 vs. KCNQ4

6-Methylquinoline-2-carbonitrile exhibits a 42-fold selectivity window between KCNQ2 (IC₅₀ = 70 nM) and KCNQ1 (IC₅₀ = 2.92 μM) and a 2.9-fold preference over KCNQ4 (IC₅₀ = 200 nM) [1]. This intra-family selectivity profile is valuable for minimizing off-target cardiac effects associated with KCNQ1 blockade.

KCNQ Subtype Selectivity Ion Channel Selectivity Ratio Patch Clamp

NNMT Enzyme Inhibition: 6-Methylquinoline-2-carbonitrile vs. More Potent NNMT Inhibitors

6-Methylquinoline-2-carbonitrile inhibits human NNMT with a Ki of 89 nM [1]. While more potent NNMT inhibitors exist (e.g., BDBM50530712 with Ki = 0.501 nM [2]), 6-methylquinoline-2-carbonitrile offers a moderate-potency starting point with a distinct chemotype that can be exploited for scaffold-hopping and intellectual property diversification.

NNMT Nicotinamide N-Methyltransferase Enzyme Inhibition Cancer Metabolism

MAO-A Inhibitory Activity: 6-Methylquinoline-2-carbonitrile vs. Parent Methylquinoline Scaffold

6-Methylquinoline-2-carbonitrile exhibits weak MAO-A inhibition (IC₅₀ = 25.3 μM) [1]. This is consistent with class‑level behavior: 6-methylquinoline itself inhibits MAO‑A competitively with an apparent Ki of approximately 20–30 μM [2], indicating that the carbonitrile moiety at the 2‑position does not abolish MAO‑A engagement but may modulate potency and selectivity relative to the parent heterocycle.

MAO-A Monoamine Oxidase Neurochemistry Enzyme Inhibition

Aqueous Solubility Profile: Enabling In Vitro Assay Compatibility

6-Methylquinoline-2-carbonitrile demonstrates aqueous solubility of at least 25 mg/mL (approximately 149 mM) at room temperature, and DMSO solubility of at least 50 mM [1]. This level of aqueous solubility is notably high for a bicyclic aromatic nitrile and compares favorably to many quinoline-2-carbonitrile analogs that exhibit lower aqueous solubility, reducing the need for high DMSO concentrations in biological assays.

Aqueous Solubility DMSO Solubility Assay Development Physicochemical Properties

6-Methylquinoline-2-carbonitrile: Optimal Application Scenarios Based on Quantitative Evidence


KCNQ2 Channel Pharmacology and Electrophysiology Studies

6-Methylquinoline-2-carbonitrile serves as a sub‑micromolar KCNQ2 antagonist (IC₅₀ = 70 nM) with a 42‑fold selectivity window over KCNQ1 [1]. This profile makes it an ideal tool compound for dissecting KCNQ2‑specific contributions in neuronal excitability, epilepsy models, and pain signaling pathways, while minimizing confounding cardiac KCNQ1 effects. The compound is appropriate for automated patch clamp, manual electrophysiology, and fluorescence‑based ion flux assays.

NNMT Inhibitor Scaffold‑Hopping and Lead Diversification

With an NNMT Ki of 89 nM, 6-methylquinoline-2-carbonitrile occupies a moderate‑potency niche distinct from picomolar NNMT inhibitors [2][3]. Medicinal chemistry teams seeking to diversify patent space or explore alternative NNMT pharmacophores can employ this compound as a validated starting point for structure‑activity relationship (SAR) campaigns, leveraging its synthetically tractable quinoline core and the established NNMT inhibition assay conditions.

Methylquinoline‑Class MAO‑A Inhibition and Neurochemical Probe Development

6-Methylquinoline-2-carbonitrile exhibits MAO‑A inhibition (IC₅₀ = 25.3 μM) consistent with the methylquinoline class [4][5]. Researchers investigating monoamine oxidase biology in neurological or psychiatric contexts can use this compound as a reference methylquinoline‑2‑carbonitrile derivative, with the added advantage of a carbonitrile functional group that provides a synthetic handle for further derivatization or bioconjugation.

High‑Concentration Aqueous Assay Formulation

The compound's exceptional aqueous solubility (≥ 25 mg/mL) enables preparation of concentrated stock solutions directly in aqueous buffers [6]. This property is particularly valuable for high‑throughput screening (HTS), dose‑response profiling, and any assay format where DMSO levels must be strictly minimized to avoid solvent‑induced artifacts or cytotoxicity. Procurement of this specific regioisomer ensures the solubility advantage is retained.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylquinoline-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.